N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

Medicinal Chemistry Kinase Inhibitor Design Hinge-Region Pharmacophore

N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS 2227272-46-8, molecular formula C₇H₉N₃S, molecular weight 167.23 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-c]pyrazole class. This compound is characterized by a fused thiophene-pyrazole bicyclic core bearing a dimethylamino substituent at the 3-position of the pyrazole ring.

Molecular Formula C7H9N3S
Molecular Weight 167.23 g/mol
CAS No. 2227272-46-8
Cat. No. B1415755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
CAS2227272-46-8
Molecular FormulaC7H9N3S
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C=CSC2=NN1
InChIInChI=1S/C7H9N3S/c1-10(2)6-5-3-4-11-7(5)9-8-6/h3-4H,1-2H3,(H,8,9)
InChIKeyZOXWSUNJSXVMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS 2227272-46-8): Procurement-Grade Overview of a Thienopyrazole Kinase-Inhibitor Scaffold


N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS 2227272-46-8, molecular formula C₇H₉N₃S, molecular weight 167.23 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-c]pyrazole class [1]. This compound is characterized by a fused thiophene-pyrazole bicyclic core bearing a dimethylamino substituent at the 3-position of the pyrazole ring. The thieno[2,3-c]pyrazole scaffold has been validated in multiple patent families as a pharmacophore for kinase inhibition, notably against Aurora kinases, cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3β (GSK-3β) [2][3]. The compound is commercially available from multiple suppliers at ≥95% purity, indicating its established role as a research building block for medicinal chemistry derivatization programs [1].

Why N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine Cannot Be Interchanged with Generic Thienopyrazole Analogs in Medicinal Chemistry Campaigns


The dimethylamino substituent at the 3-position of the thieno[2,3-c]pyrazole core is not a generic decoration; it directly modulates both the electronic character of the heterocyclic system and the hydrogen-bonding pharmacophore presented to kinase ATP-binding pockets. Patent SAR studies on the thieno[2,3-c]pyrazole scaffold establish that even minor N-substitution changes (e.g., from –NH₂ to –N(CH₃)₂) alter Aurora-2 kinase inhibitory potency by orders of magnitude due to differences in hinge-region hydrogen-bonding geometry and steric complementarity with the gatekeeper residue [1]. Furthermore, simple thieno[2,3-c]pyrazol-3-amines lacking the N,N-dimethyl group are commonly deployed as synthetic intermediates requiring additional protection/deprotection steps, whereas the N,N-dimethyl compound can be directly incorporated into parallel synthesis arrays for kinase-focused libraries [2]. These differences make generic substitution without quantitative comparative data a high-risk decision for procurement.

N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine: Quantified Differentiators Against Closest Structural Analogs


Kinase Inhibition Selectivity Window: N,N-Dimethyl vs. N-Unsubstituted Thieno[2,3-c]pyrazol-3-amines

Within the thieno[2,3-c]pyrazole patent class exemplified by WO2007009898A1 and EP1904503, compounds bearing a tertiary amine at the pyrazole 3-position (including N,N-dimethyl variants) are explicitly claimed as preferred embodiments for Aurora kinase inhibition [1]. In contrast, the unsubstituted primary amine (-NH₂) at this position is not claimed as a preferred embodiment, consistent with the SAR principle that the N,N-dimethyl group provides a key hydrophobic contact with the kinase hinge region that the primary amine cannot replicate. While specific IC₅₀ values for N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine against isolated Aurora kinases are not publicly reported, the closely related 5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS 2231673-64-4) has been profiled against cancer cell lines, demonstrating cytotoxic activity against MCF7 breast cancer cells, consistent with Aurora-A kinase pathway engagement . Substituting the N,N-dimethyl compound with a primary amine analog would eliminate this key pharmacophoric feature and is contraindicated for any kinase-targeted library synthesis.

Medicinal Chemistry Kinase Inhibitor Design Hinge-Region Pharmacophore

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Count vs. N-Methyl and Unsubstituted Analogs

The computed physicochemical profile of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine reveals an XLogP3-AA value of 2 [1]. This places the compound in the optimal lipophilicity range for blood-brain barrier permeation (typically LogP 1–3) and oral bioavailability. In comparison, the unsubstituted 1H-thieno[2,3-c]pyrazol-3-amine (lacking the dimethyl group) is predicted to have a substantially lower LogP (calculated XLogP3-AA ~0.5–1.0), making it less suitable for CNS-targeted kinase programs. Furthermore, the compound possesses 3 hydrogen-bond acceptor sites (two from the dimethylamino nitrogen, one from the pyrazole ring) versus only 1–2 for N-methyl or unsubstituted analogs, providing a distinct interaction profile with kinase active-site residues [2]. These differences in logP and H-bond acceptor count directly impact in vitro absorption and target engagement, and cannot be replicated by analogs with different N-substitution patterns.

Lead Optimization Drug-like Properties Lipinski Rule of Five

Commercial Availability and Purity Grade Differentiation for High-Throughput Screening Procurement

N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is available from multiple established chemical suppliers (AChemBlock, AK Scientific, Apollo Scientific, Santa Cruz Biotechnology, CymitQuimica, Leyan) at purities of ≥95% . Apollo Scientific lists the compound at a price point of £182.00 for 250 mg, with stock availability in both UK and US warehouses . In contrast, the closely related 5-chloro analog (CAS 2231673-64-4) is primarily available through a single supplier and the unsubstituted 1H-thieno[2,3-c]pyrazol-3-amine has limited commercial sourcing, making the N,N-dimethyl compound the most readily procurable member of this subclass for large-scale screening campaigns. AChemBlock reports a catalog ID (P43708) with bulk pricing available upon inquiry and an estimated ship date of May 2026 . This multi-supplier sourcing reduces single-vendor supply risk, a critical factor in long-term medicinal chemistry programs.

High-Throughput Screening Building Block Procurement Quality Assurance

Scaffold Versatility: Thieno[2,3-c]pyrazole vs. Thieno[3,2-c]pyrazole Regioisomers in Kinase Selectivity

The thieno[2,3-c]pyrazole regioisomeric scaffold (as present in N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine) has been patented for Aurora kinase and pan-kinase inhibition [1], whereas the isomeric thieno[3,2-c]pyrazol-3-amine scaffold has been optimized as a GSK-3β-selective inhibitor series with reported IC₅₀ values as low as 3.1–3.4 nM [2]. This regioisomeric divergence in kinase target preference is structurally determined by the position of the sulfur atom within the fused ring system, which alters the trajectory of the 3-amino pharmacophore relative to the kinase hinge. A recent study on thieno[3,2-c]pyrazol-3-amine derivatives for Alzheimer's disease reported compound 16b with GSK-3β IC₅₀ of 3.1 nM and acceptable kinase selectivity [2], while the thieno[2,3-c]pyrazole patent class (WO2007009898A1) claims Aurora-2 IC₅₀ values as low as 0.067 μM for optimized analogs . Selecting the [2,3-c] regioisomer over the [3,2-c] regioisomer is therefore a strategic decision point: the former biases toward Aurora/CDK inhibition, the latter toward GSK-3β inhibition.

Kinase Selectivity Scaffold Hopping Structure-Activity Relationship

Procurement-Validated Application Scenarios for N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine


Aurora Kinase-Focused Library Synthesis in Oncology Drug Discovery

For medicinal chemistry teams building focused kinase inhibitor libraries targeting Aurora A/B, N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine serves as a pre-validated hinge-binding scaffold with patent-claimed Aurora kinase inhibitory activity within the thieno[2,3-c]pyrazole class . The N,N-dimethyl group provides the requisite hydrophobic contact with the kinase hinge region, and the compound's XLogP3-AA of 2 positions derivatives in the favorable CNS-permeable range, enabling both peripheral oncology and brain metastasis programs . Multi-supplier availability with ≥95% purity supports direct use in parallel synthesis without additional purification .

Scaffold-Hopping Hit-to-Lead Campaigns Differentiating Aurora from GSK-3β Inhibition

When a screening hit indicates activity against a kinase panel but the specific target is ambiguous, procuring both the [2,3-c] and [3,2-c] thienopyrazole regioisomers enables a definitive scaffold-hopping experiment. The [2,3-c] scaffold (as represented by N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine) biases toward Aurora/CDK inhibition , while the [3,2-c] regioisomer biases toward GSK-3β inhibition with reported IC₅₀ values of 3.1–3.4 nM . Testing both regioisomers in parallel kinase profiling panels provides a rapid, compound-sparing deconvolution of the kinase target landscape before committing to a full lead optimization campaign.

Potassium Channel Modulator Screening for Cardiovascular and Neurological Indications

The thieno[2,3-c]pyrazole scaffold has been separately patented as a potassium channel inhibitor scaffold, targeting Kir3.1 and Kir3.4 channels implicated in atrial fibrillation, pain, and neurological disorders . N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine provides a structurally appropriate starting point for ion channel-focused phenotypic screening or electrophysiology assays. Unlike kinase-optimized analogs bearing elaborate substituents, the relatively compact N,N-dimethyl derivative retains the core scaffold while preserving chemical space for subsequent optimization of ion channel potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.